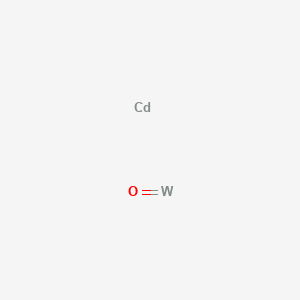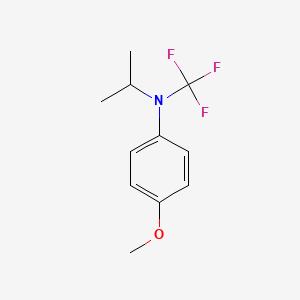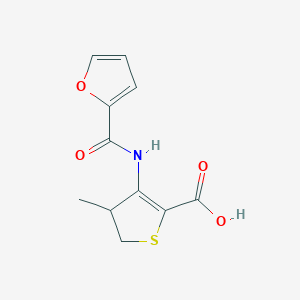
3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is a complex organic compound that features a furan ring, a thiophene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoyl chloride with 4-methyl-4,5-dihydro-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Esters and amides of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid.
Scientific Research Applications
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan and thiophene rings contribute to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: Another compound with a furan ring, used in protein labeling.
4-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group.
Uniqueness
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is unique due to the combination of its furan and thiophene rings, along with the presence of an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
4-(furan-2-carbonylamino)-3-methyl-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-6-5-17-9(11(14)15)8(6)12-10(13)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
FFSIAEFQXAWQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=C1NC(=O)C2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


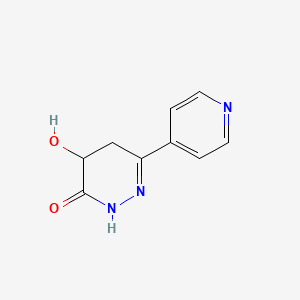
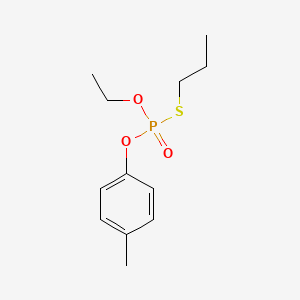

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
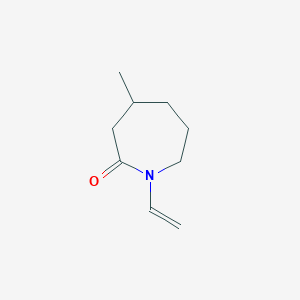
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
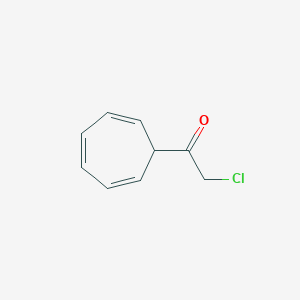

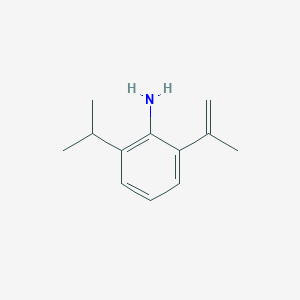

![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
